1-(Methylamino)anthraquinone
Overview
Description
1-(Methylamino)anthraquinone, also known as Disperse Red 9, is a red dye derived from anthraquinone . It has a molecular formula of C15H11NO2 and a molar mass of 237.258 g·mol−1 . It is used in some older red and violet-red colored smoke formulations .
Synthesis Analysis
1-(Methylamino)anthraquinone can be synthesized safely and efficiently through the ammonolysis of 1-nitroanthraquinone at high temperatures . This process involves a continuous-flow method, which allows for the control of various conditions such as reaction temperature, residence time, molar ratio of ammonia to 1-nitroanthraquinone, and water content .Molecular Structure Analysis
The molecular structure of 1-(Methylamino)anthraquinone consists of a 9,10-anthraquinone moiety with a methylamino group attached at the 1-position . The 3D structure of the molecule can be viewed using Java or Javascript .Chemical Reactions Analysis
While specific chemical reactions involving 1-(Methylamino)anthraquinone are not detailed in the search results, it is known that the compound is used in the formulation of certain red and violet-red colored smoke . Its smoke-producing properties can be improved by coating the dye particles with an inert material, such as an epoxy resin .Physical And Chemical Properties Analysis
1-(Methylamino)anthraquinone appears as a red powder . It has a melting point range of 170 to 172 °C (338 to 342 °F; 443 to 445 K) .Scientific Research Applications
1. Green Chemistry and Catalyst-Free Synthesis
- Application Summary: 1-(Methylamino)anthraquinone is used in the synthesis of new derivatives of aminoanthraquinone via a one-pot three-component condensation reaction . This process contributes to the preparation of a wide range of anthraquinone dyes .
- Methods of Application: The condensation reaction involves 1- and 2-amino anthraquinones, triethyl orthoformate, and CH-acid compounds. The reaction is carried out without using any solvent or catalyst at a mild temperature of 50°C .
- Results: This method yields the desired products in a short reaction time (14–50 minutes) and good to excellent yields (85–96%). The chemical structures of the synthesized products have been confirmed by FT-IR, 1H and 13C NMR, and mass spectroscopy .
2. Photodynamic Therapy
- Application Summary: Anthraquinone and its derivatives, including 1-(Methylamino)anthraquinone, are constituents of the chromophore of hypericin, which is naturally occurring in St. John’s wort and other plants of the Hypericum genus . Hypericin is used as a photosensitizer in photodynamic therapy of cancer .
- Results: Hypericin displays photoinduced virucidal (anti-viral, anti-retroviral) and antitumor activities .
3. Smoke Formulations
- Application Summary: 1-(Methylamino)anthraquinone, also known as Disperse Red 9, is used in some older red and violet-red colored smoke formulations . It is used in the M18 colored smoke grenade and also often in dye packs .
- Results: The use of 1-(Methylamino)anthraquinone in smoke formulations results in the production of red or violet-red smoke .
4. Therapeutic Uses
- Application Summary: Anthraquinones and their derivatives, including 1-(Methylamino)anthraquinone, have received a great deal of attention for specific therapeutic uses .
- Results: These compounds have shown antimicrobial, antibacterial, antiviral, antioxidant, anticancer, and antidiabetes activities .
5. Dye Packs
- Application Summary: 1-(Methylamino)anthraquinone, also known as Disperse Red 9, is often used in dye packs . Dye packs are used by banks and other institutions as a security measure to deter theft .
- Results: The use of 1-(Methylamino)anthraquinone in dye packs results in a bright red mark that is difficult to remove, aiding in the identification and apprehension of thieves .
6. Molecular Weight Determination
- Application Summary: The molecular weight of 1-(Methylamino)anthraquinone is often used as a reference in various chemical analyses .
- Results: The molecular weight of 1-(Methylamino)anthraquinone is 237.2533 g/mol . This information can be used to ensure the accuracy and reliability of various chemical analyses .
Safety And Hazards
Future Directions
While specific future directions for 1-(Methylamino)anthraquinone are not detailed in the search results, anthraquinones have been identified as highly promising lead structures for various applications in organic electronics . The development of new anthraquinone-based compounds is increasing rapidly in recent years .
properties
IUPAC Name |
1-(methylamino)anthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-16-12-8-4-7-11-13(12)15(18)10-6-3-2-5-9(10)14(11)17/h2-8,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTDYSXXLJYUTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052570 | |
Record name | 1-(Methylamino)anthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2052570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | 1-(Methylamino)anthraquinone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19152 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
1-(Methylamino)anthraquinone | |
CAS RN |
82-38-2 | |
Record name | Solvent Red 111 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. Solvent Red 111 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disperse red 9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3721 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9,10-Anthracenedione, 1-(methylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-(Methylamino)anthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2052570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(methylamino)anthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.289 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DISPERSE RED 9 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O1807MLL1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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